molecular formula C21H23N5O4 B2616355 ethyl 2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate CAS No. 876901-48-3

ethyl 2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate

Cat. No.: B2616355
CAS No.: 876901-48-3
M. Wt: 409.446
InChI Key: SMENGQRGCBDERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Catalytic Applications

  • The use of ionic liquids such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) has been demonstrated as a mild and effective catalyst for the synthesis of imidazole derivatives. This highlights a methodological advancement in the synthesis of complex heterocyclic compounds, which could be relevant for synthesizing compounds similar to ethyl 2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate (Hongjun Zang et al., 2010).

Biological Activities

  • The antimicrobial activities of certain imidazole derivatives have been explored, demonstrating the potential of these compounds in developing new antimicrobial agents. This suggests that similar structures, including this compound, might possess significant biological activities worth investigating (Pratibha Sharma et al., 2004).

Antioxidant Properties

  • Research on the antioxidant properties of various compounds, including those derived from natural sources such as walnut kernels and medicinal plants, indicates the potential of structurally complex molecules in contributing to antioxidant activities. These findings are relevant for exploring the antioxidant capacity of this compound and similar compounds (Zijia Zhang et al., 2009).

Potential Therapeutic Applications

  • The exploration of novel synthetic routes and the evaluation of biological activities for a variety of compounds indicate the ongoing interest in discovering potential therapeutic applications. This includes the synthesis and study of imidazole derivatives, suggesting a framework within which this compound could be studied for its potential therapeutic benefits (L. Kudzma & S. Turnbull, 1991).

Properties

IUPAC Name

ethyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxo-4a,9a-dihydropurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-6-30-16(27)11-25-19(28)17-18(23(5)21(25)29)22-20-24(17)10-14(4)26(20)15-8-7-12(2)13(3)9-15/h7-10,17-18H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPLSOUXSQTQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2C(N=C3N2C=C(N3C4=CC(=C(C=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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